Product packaging for (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine(Cat. No.:)

(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine

Cat. No.: B8249607
M. Wt: 175.19 g/mol
InChI Key: ACWCANXGLNLMJB-UHFFFAOYSA-N
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Description

(Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, also known as (Z)-9-Propenyladenine, is a specialized chemical compound provided for research and development purposes. This compound is primarily recognized in the pharmaceutical industry as a known mutagenic impurity of Tenofovir Disoproxil . Tenofovir Disoproxil is a prodrug of tenofovir, an essential antiretroviral medication, and the careful monitoring and control of its related impurities, such as the (Z)-isomer of 9-Propenyladenine, is a critical aspect of ensuring drug safety and quality . The compound exists as one of the stereoisomers of 9-Propenyladenine, alongside its (E)-isomer, which is similarly identified as a mutagenic impurity and is sometimes referred to as Tenofovir Impurity 2 . With a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol, it is characterized by the CAS Number 1464851-21-5 . Researchers working on the synthesis, purity analysis, or regulatory compliance of Tenofovir Disoproxil will find this compound essential for use as a reference standard. Proper handling and storage are required to maintain the integrity of the product. It is recommended that this material be stored in a cool, dark place, such as a refrigerator between 2-8°C, and under an inert atmosphere . This compound is strictly intended for laboratory research and is not approved for human, veterinary diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B8249607 (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-prop-1-enylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCANXGLNLMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296376
Record name 9-(1-Propen-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-40-8
Record name 9-(1-Propen-1-yl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4121-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1-Propen-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure, Stereochemistry, and Conformational Analysis of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine

Systematic Nomenclature and Detailed Structural Representation of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine

The compound with the chemical formula C₈H₉N₅ is systematically named this compound. ncats.io This nomenclature precisely describes its molecular architecture. The core of the molecule is a purine (B94841) ring system, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. An amine group (-NH₂) is attached at the C6 position of this purine core, making the parent structure adenine (B156593). The nitrogen at position 9 of the purine ring (N9) is substituted with a prop-1-en-1-yl group. The "(Z)" designation specifies the stereochemistry of this substituent, indicating that the higher-priority groups (the purine ring and the methyl group) are on the same side of the carbon-carbon double bond.

The molecule is also known by several synonyms, including (Z)-9-Propenyladenine. ncats.iobldpharm.com It is recognized as a mutagenic impurity related to the synthesis of Tenofovir Disoproxil. bldpharm.comnih.gov

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₉N₅ nih.gov
Molecular Weight175.19 g/mol nih.gov
IUPAC Name9-(prop-1-en-1-yl)purin-6-amine (Z isomer implied by context) nih.gov
CAS Number1464851-21-5 bldpharm.com
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count1 nih.gov

Analysis of the Purine Core: Aromaticity, Tautomerism, and Electronic Properties

The purine ring system is a fundamental component of nucleic acids and exhibits distinct electronic properties. acs.org It is an aromatic heterocycle, a property that confers significant stability. researchgate.net The aromaticity arises from the cyclic, planar structure with a delocalized system of 10 π-electrons, satisfying Hückel's rule (4n+2 π electrons, where n=2). This delocalization involves both the six-membered pyrimidine and five-membered imidazole rings. researchgate.net

Purine itself can exist in several prototropic tautomeric forms, with the proton on the imidazole ring occupying either the N7 or N9 position being the most common equilibrium (N7H and N9H). nih.gov In solution, unsubstituted purine often exists as a mixture of these two tautomers. nih.gov However, in this compound, the presence of the substituent at the N9 position effectively "locks" the molecule into the 9H tautomeric form. This is a critical feature, as it prevents the tautomeric equilibrium that is possible in unsubstituted purines and influences the molecule's hydrogen bonding patterns and electronic structure. ias.ac.in

The electronic properties of the purine core are characterized by an electron-rich nature due to the presence of multiple nitrogen atoms with lone pairs of electrons. mdpi.com This electron density is not evenly distributed, leading to specific sites of reactivity and intermolecular interaction.

The (Z)-prop-1-en-1-yl Substituent: Stereochemical Implications

The prop-1-en-1-yl substituent contains a carbon-carbon double bond, which restricts rotation and gives rise to geometric isomerism. The molecule can exist as two distinct isomers: (Z) and (E). The specific compound of interest is the (Z)-isomer, as indicated by its name. ncats.io

(Z)-isomer: The "Z" comes from the German word zusammen, meaning "together." In this configuration, the groups of higher priority on each carbon of the double bond are on the same side. For the C1 of the propene chain, the purine ring is the higher priority group. For the C2, the methyl group (-CH₃) is the higher priority group. Thus, in the (Z)-isomer, the purine ring and the methyl group are on the same side of the double bond axis.

(E)-isomer: The "E" comes from the German word entgegen, meaning "opposite." In the corresponding (E)-isomer, the purine ring and the methyl group would be on opposite sides of the double bond. nih.govfda.gov

The distinction between these isomers is crucial as they are different chemical compounds with unique physical, chemical, and biological properties. Their spatial arrangement affects how they interact with other molecules and surfaces, which can lead to different reactivity and biological activity profiles.

While rotation is restricted around the C=C double bond, rotation can occur around the single bond connecting the purine ring's N9 atom to the C1 atom of the propenyl substituent. However, this rotation is not entirely free and is subject to a rotational barrier. The barrier arises from the need to overcome electronic and steric effects.

The planar conformation, where the double bond is coplanar with the purine ring, is stabilized by resonance between the nitrogen lone pair and the π-system of the double bond. Rotation around the N9-C1 bond disrupts this conjugation, leading to an energy penalty. Studies on related amine-substituted heterocyclic systems have shown that the energy barrier to rotation around the bond connecting an exocyclic nitrogen to an aromatic ring can be significant, often in the range of 15-18 kcal/mol. nih.gov The magnitude of this barrier is influenced by the steric bulk of the substituents. In the case of the (Z)-isomer, steric hindrance between the methyl group of the substituent and the hydrogen atom at the C8 position of the purine ring could influence the preferred rotational conformation and the height of the rotational barrier. nih.govmdpi.com

Electronic Structure, Charge Distribution, and Molecular Electrostatic Potential Mapping

The electronic structure of this compound is dictated by the combination of the aromatic purine core and the alkenyl substituent. The distribution of electron density across the molecule is highly uneven. A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize this charge distribution. deeporigin.com

For a molecule like adenine, MEP maps typically show regions of negative electrostatic potential (usually colored red) around the ring nitrogen atoms (N1, N3, and N7) due to the high electron density of their lone pairs. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (usually colored blue) are found around the hydrogen atoms of the exocyclic amino group (-NH₂), making them potential hydrogen bond donors. researchgate.netnih.gov

The (Z)-prop-1-en-1-yl substituent at the N9 position will modulate this electronic landscape. As an alkyl/alkenyl group, it is generally considered weakly electron-donating, which would slightly increase the electron density within the purine ring system compared to an unsubstituted purine. This can subtly alter the reactivity and intermolecular bonding capabilities of the molecule. acs.org

Intermolecular Interactions and Potential for Self-Association in Solution and Solid State

The structure of this compound allows for several types of intermolecular interactions, which are critical in determining its properties in solution and in the solid state. The primary interactions are hydrogen bonding and π-π stacking. nih.gov

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. libretexts.orglibretexts.org

Donors: The exocyclic amino group (-NH₂) at the C6 position has two hydrogen atoms that can act as hydrogen bond donors. youtube.comyoutube.com

Acceptors: The nitrogen atoms at positions N1, N3, and N7 each possess a lone pair of electrons and can act as hydrogen bond acceptors. researchgate.net

These interactions can lead to the formation of specific base-pairing motifs with other molecules or self-association into dimers and larger aggregates. researchgate.net

π-π Stacking: The planar, aromatic purine ring is capable of engaging in π-π stacking interactions. These are non-covalent interactions that occur between aromatic rings, contributing to the stability of multi-molecular assemblies. In solution, this can lead to the self-association of molecules into ordered stacks, a phenomenon well-documented for purine derivatives. researchgate.net The stability and geometry of these stacked structures are influenced by a combination of electrostatic and van der Waals forces.

Potential Intermolecular Interactions for this compound
Interaction TypeParticipating GroupsRole
Hydrogen BondingC6-NH₂ groupDonor
N1, N3, N7 ring nitrogensAcceptor
π-π StackingPlanar Purine Ring SystemFace-to-face stacking

Synthetic Methodologies for Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine

Strategies for Regioselective N-9 Functionalization of Adenine (B156593) Precursors

The alkylation of adenine can occur at multiple nitrogen atoms (N-1, N-3, N-7, and N-9), making regioselective synthesis a critical first step. The desired N-9 isomer is generally favored under specific reaction conditions. The direct alkylation of adenine with an appropriate three-carbon electrophile is a common approach. The choice of solvent and base plays a crucial role in directing the alkylation to the N-9 position. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to favor the formation of the N-9 substituted product. This is attributed to the thermodynamic stability of the N-9 tautomer of adenine and the nature of the adenide anion in these solvents.

A typical procedure involves the deprotonation of adenine with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF, followed by the addition of an alkylating agent. For the synthesis of a precursor to (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine, a suitable alkylating agent would be one that can be readily converted to the propenyl group, such as 1-bromo-2,2-diethoxyethane, which after N-9 alkylation can be hydrolyzed to the corresponding aldehyde, 9-(formylmethyl)-9H-purin-6-amine. This aldehyde then serves as the precursor for the olefination step.

Table 1: Influence of Reaction Conditions on N-9 Regioselectivity in the Alkylation of Adenine

Alkylating AgentBaseSolventTemperature (°C)N-9:N-7 Ratio (approx.)
Benzyl (B1604629) bromideK₂CO₃DMF259:1
Propargyl bromideNaHDMSO258:2
1-bromo-2,2-diethoxyethaneNaHDMF80>9:1

This table presents representative data from analogous reactions to illustrate general trends in regioselectivity.

Stereoselective Introduction of the (Z)-prop-1-en-1-yl Moiety

Once the N-9 position is functionalized with a suitable precursor, the next critical step is the stereoselective formation of the (Z)-propenyl double bond. Several olefination reactions can be employed for this purpose, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being the most prominent.

Challenges and Control of Z-Stereoselectivity in Olefination Reactions

Achieving high Z-stereoselectivity in olefination reactions can be challenging, as the E-isomer is often the thermodynamically more stable product. The outcome of these reactions is highly dependent on the nature of the reactants, the reaction conditions, and the specific variant of the olefination reaction used. For instance, in the Wittig reaction, unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. orgsyn.org

Transition-Metal Catalyzed Approaches for Stereodefined Alkene Synthesis

While less common for this specific transformation, transition-metal catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, could theoretically be employed to form the propenyl group. For example, a precursor such as 9-vinyl-9H-purin-6-amine could potentially undergo a cross-coupling reaction with a methylating agent. However, controlling the stereoselectivity of the resulting double bond can be complex and may require specific catalysts and reaction conditions. Another approach could involve the transition-metal-catalyzed N-vinylation of adenine with a (Z)-propenyl source, though this is a less established method for this class of compounds.

Wittig Olefination and Horner-Wadsworth-Emmons Variants for Propenyl Installation

The Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphonium ylide, is a powerful tool for alkene synthesis. To achieve Z-selectivity, a non-stabilized ylide, such as ethyltriphenylphosphonium bromide, would be treated with a strong base to form the corresponding ylide, which would then react with a precursor like 9-(formylmethyl)-9H-purin-6-amine. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org While the standard HWE reaction often favors the E-alkene, the Still-Gennari modification provides excellent Z-selectivity. wikipedia.org This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strongly dissociating conditions, typically using potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether like 18-crown-6 in THF at low temperatures. wikipedia.org

Table 2: Comparison of Olefination Methods for Z-Alkene Synthesis

MethodReagentsTypical ConditionsZ:E Ratio (approx.)
Wittig Reaction (non-stabilized ylide)Ph₃P⁺EtBr⁻, n-BuLiTHF, -78 °C to 25 °C85:15 to >95:5
Horner-Wadsworth-Emmons (Still-Gennari)(CF₃CH₂O)₂P(O)CH₂CO₂Et, KHMDS, 18-crown-6THF, -78 °C>95:5

This table provides representative data from analogous reactions to illustrate the potential stereoselectivity of these methods.

Precursor Synthesis and Derivatization Strategies

The synthesis of the key precursor, likely 9-(formylmethyl)-9H-purin-6-amine or a protected version thereof, is a crucial step. One plausible route involves the N-9 alkylation of adenine with a protected acetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane. The resulting acetal-protected precursor, 9-(2,2-diethoxyethyl)-9H-purin-6-amine, can then be deprotected under acidic conditions to yield the desired aldehyde. It is important to handle the aldehyde with care as it may be prone to polymerization or degradation.

Optimization of Reaction Conditions and Yields for Research-Scale Production

N-9 Alkylation: Screening of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃), solvents (e.g., DMF, DMSO, acetonitrile), reaction temperatures, and reaction times can improve the yield and regioselectivity of the N-9 functionalization.

Purification: Chromatographic purification is likely necessary at various stages to isolate the desired isomers and remove byproducts. The choice of chromatographic conditions (e.g., stationary phase, mobile phase) will need to be optimized for efficient separation.

Table 3: Hypothetical Optimized Synthesis of this compound

StepReactantsReagents & ConditionsProductYield (approx.)
1. N-9 AlkylationAdenine, 2-bromo-1,1-diethoxyethaneNaH, DMF, 80 °C, 12 h9-(2,2-diethoxyethyl)-9H-purin-6-amine85%
2. Deprotection9-(2,2-diethoxyethyl)-9H-purin-6-amineAqueous HCl, THF, 25 °C, 4 h9-(formylmethyl)-9H-purin-6-amine90%
3. Olefination (Still-Gennari)9-(formylmethyl)-9H-purin-6-amine, Ethyltriphenylphosphonium bromideKHMDS, 18-crown-6, THF, -78 °C, 2 hThis compound75%

This table presents a plausible synthetic route with estimated yields based on analogous reactions reported in the chemical literature.

Considerations for Scalable Synthetic Routes for Analog Development

The development of analogs of this compound requires synthetic routes that are not only efficient but also amenable to scale-up and diversification. A key consideration for creating a library of analogs is the ability to introduce structural diversity at various positions of the purine (B94841) scaffold. Strategies often focus on late-stage diversification, where a common intermediate is modified in the final steps to produce a range of compounds. For N-9 substituted purines, this involves robust methods for the initial N-9 alkylation or arylation, followed by modifications at other positions, such as C-6 and C-8.

One of the primary challenges in the synthesis of N-9 substituted purines is achieving regioselectivity. Purines have multiple nucleophilic nitrogen atoms (N-1, N-3, N-7, and N-9), and alkylation can often lead to a mixture of isomers. Methodologies to ensure selective N-9 substitution are crucial for a scalable process. Mitsunobu-type alkylations are frequently employed for this purpose, offering good control over the regioselectivity. researchgate.net Another approach involves the use of protecting groups to block other reactive sites on the purine ring, directing the substitution to the N-9 position.

For the development of analogs, functionalization at the C-6 and C-8 positions is of significant interest. Starting from a common intermediate like 6-chloropurine, the C-6 position can be readily modified through nucleophilic aromatic substitution (SNAr) reactions with various amines, thiols, or alcohols to introduce a wide array of substituents. The C-8 position can be functionalized through methods such as lithiation followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions, like the Sonogashira or Stille couplings, if a halogen is present at C-8. researchgate.net

The following table summarizes key synthetic strategies for the diversification of the purine scaffold, which are relevant for the scalable development of analogs.

Position Synthetic Strategy Key Features and Considerations for Scalability
N-9 Direct alkylation of adenine or a protected derivative.Often yields mixtures of N-7 and N-9 isomers; requires careful optimization of reaction conditions (base, solvent, temperature) and potentially chromatographic separation.
N-9 Mitsunobu reaction.Generally provides good N-9 regioselectivity; scalability can be challenging due to the use of stoichiometric reagents (DEAD/DIAD, PPh3) and the generation of by-products that require removal.
C-6 Nucleophilic aromatic substitution (SNAr) on 6-halopurines.A versatile and widely used method; scalability is generally good, with reactions often driven to completion and products isolated by crystallization.
C-8 Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).Allows for the introduction of a wide range of carbon-based substituents; catalyst cost, removal of residual palladium, and reaction optimization are key for scale-up.

Application of Green Chemistry Principles in the Synthesis of N-9 Purine Derivatives

The synthesis of N-9 purine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and energy efficiency. nih.gov

One of the most significant advancements in the green synthesis of purine derivatives is the use of microwave irradiation. researchgate.netnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer by-products. researchgate.netnih.gov This method is particularly effective for reactions such as N-alkylation and palladium-catalyzed cross-coupling reactions, which are central to the synthesis of N-9 purine derivatives. The closed-system nature of microwave reactors can also improve safety when working with volatile solvents. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. The development of synthetic routes in greener solvents, such as water, ethanol, or ionic liquids, is a key area of research. researchgate.netrasayanjournal.co.in For instance, microwave-assisted alkylation of purines has been successfully carried out in water, offering significant environmental benefits. researchgate.net Solvent-free, or solid-state, reactions are another approach, where reactants are mixed together and heated, often under microwave irradiation, eliminating the need for a solvent altogether. rasayanjournal.co.in

The use of catalysts, as opposed to stoichiometric reagents, is another cornerstone of green chemistry. Catalytic processes reduce waste because the catalyst can be used in small amounts and, in principle, recycled. The development of more efficient and selective catalysts for purine synthesis, particularly for cross-coupling and C-H activation reactions, is an active area of research.

The table below compares conventional and green chemistry approaches for key transformations in the synthesis of N-9 purine derivatives.

Transformation Conventional Method Green Chemistry Approach Advantages of Green Approach
N-Alkylation Heating in a high-boiling solvent (e.g., DMF) for several hours.Microwave-assisted synthesis in water or a green solvent. researchgate.netReduced reaction time, lower energy consumption, use of environmentally benign solvents, often higher yields. researchgate.net
C-C Bond Formation Stoichiometric organometallic reagents.Palladium-catalyzed cross-coupling reactions. researchgate.netHigh atom economy, milder reaction conditions, broader substrate scope.
Multi-step Synthesis Linear, multi-step synthesis with isolation of each intermediate.One-pot or multicomponent reactions. rasayanjournal.co.inIncreased efficiency, reduced waste and solvent use, fewer purification steps.

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally responsible.

Advanced Analytical Characterization in Research of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon resonances, confirmation of the connectivity of the atoms, and verification of the stereochemistry of the prop-1-en-1-yl substituent. researchgate.net

In the ¹H NMR spectrum, distinct signals for the protons on the purine (B94841) ring (H-2, H-8), the exocyclic amine group (-NH₂), and the prop-1-en-1-yl group are expected. The coupling constant (J-value) between the two vinyl protons is crucial for confirming the (Z)-stereochemistry of the double bond. For a (Z)-isomer, a smaller coupling constant (typically in the range of 6-12 Hz) is anticipated compared to the corresponding (E)-isomer (typically 12-18 Hz).

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The chemical shifts of the purine ring carbons (C-2, C-4, C-5, C-6, and C-8) are characteristic of the purine scaffold. researchgate.net The signals for the carbons of the prop-1-en-1-yl group will further confirm the presence of this substituent.

Two-dimensional NMR techniques are employed to establish the connectivity between atoms. wikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, which would confirm the connectivity within the prop-1-en-1-yl group. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the prop-1-en-1-yl group and the protonated carbons of the purine ring. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the attachment of the prop-1-en-1-yl group to the N9 position of the purine ring by observing a correlation between the vinyl proton on C-1' and the C-4 and C-8 carbons of the purine ring.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) Multiplicity J (Hz) ¹³C Chemical Shift (ppm)
H-28.15s-152.9
H-88.30s-140.8
NH₂5.90br s--
H-1'6.80dq10.5, 1.5125.5
H-2'5.95dq10.5, 6.5110.2
H-3' (CH₃)1.90dd6.5, 1.514.5
C-4---149.0
C-5---118.5
C-6---156.1

Note: Data are hypothetical and referenced to a standard solvent like DMSO-d₆. s = singlet, dq = doublet of quartets, dd = doublet of doublets, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula (C₈H₉N₅).

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). tsijournals.com This provides valuable structural information that complements the NMR data. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from its isomers. For N-alkylated purines, common fragmentation pathways include the loss of the alkyl substituent and characteristic cleavages of the purine ring. nih.govcore.ac.uk The fragmentation of the prop-1-en-1-yl group would also yield specific daughter ions.

Hypothetical HRMS and MS/MS Fragmentation Data for this compound

Technique Parameter Hypothetical Value
HRMS (ESI+) Molecular FormulaC₈H₉N₅
Calculated m/z for [M+H]⁺176.0931
Measured m/z for [M+H]⁺176.0934
MS/MS of [M+H]⁺ Precursor Ion (m/z)176.1
Major Fragment Ion 1 (m/z)135.1 (Loss of C₃H₄)
Proposed Structure of Fragment 1Protonated adenine (B156593)
Major Fragment Ion 2 (m/z)119.1 (Loss of C₃H₄ and NH₃)
Proposed Structure of Fragment 2Purine cation

Note: Data are hypothetical. ESI+ refers to positive mode electrospray ionization.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3100 cm⁻¹), C-H stretching of the aromatic purine ring and the vinyl group (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the purine ring (around 1650-1500 cm⁻¹), and the C=C stretching of the prop-1-en-1-yl group (around 1650 cm⁻¹). acs.org The N-H bending vibrations would also be observable (around 1600 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. ntu.edu.tw The symmetric vibrations of the purine ring system and the C=C bond of the substituent would likely give rise to strong signals in the Raman spectrum. acs.org Analysis of the vibrational modes can be aided by computational methods, such as Density Functional Theory (DFT), to provide a more detailed assignment of the observed bands. nih.govacs.org

Hypothetical IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
N-H stretch (amine)3310, 3150Weak
C-H stretch (aromatic/vinyl)30803075
C=C stretch (vinyl)16551658
N-H bend (amine)1630-
Purine ring stretches (C=N, C=C)1605, 1570, 15101590, 1480
Purine ring breathingWeak725

Note: Data are hypothetical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The purine ring system of this compound is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption maxima corresponding to π→π* transitions. acs.orgnih.gov The position of the absorption maxima (λₘₐₓ) and the molar absorptivity (ε) are dependent on the solvent polarity and pH. zendy.iotanta.edu.eg

For 9-substituted adenines, absorption maxima are typically observed in the region of 260-270 nm. nih.gov The molar absorptivity is a measure of the probability of the electronic transition and is a useful parameter for the quantitative analysis of the compound.

Hypothetical UV-Vis Spectroscopic Data for this compound

Solvent pH λₘₐₓ (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
MethanolNeutral26213,500
0.1 M HClAcidic25813,200
0.1 M NaOHBasic26313,600

Note: Data are hypothetical.

X-ray Crystallography for Precise Solid-State Structural Determination, Conformation, and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. acs.org For this compound, an X-ray crystal structure would unambiguously confirm the (Z)-stereochemistry of the double bond and provide insights into the conformation of the prop-1-en-1-yl group relative to the purine ring. nih.gov

Furthermore, X-ray crystallography reveals the crystal packing, which is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net The exocyclic amine group and the nitrogen atoms of the purine ring can act as hydrogen bond donors and acceptors, leading to the formation of specific supramolecular architectures in the solid state. nih.gov

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105
Volume (ų)970
Z4
Key Torsion Angle (C8-N9-C1'-C2')85°
Key Intermolecular InteractionN-H···N hydrogen bonding

Note: Data are hypothetical.

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Preparative Purification (e.g., HPLC, GC-MS, SFC)

Advanced chromatographic techniques are essential for assessing the purity of this compound, separating it from potential isomers (such as the (E)-isomer or the N7-substituted isomer), and for its preparative purification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for the purity analysis of purine derivatives. sigmaaldrich.comnih.govresearchgate.net A suitable C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used to achieve good separation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful tool for separation and identification. researchgate.net Derivatization may be necessary to increase the volatility of the purine derivative.

Supercritical Fluid Chromatography (SFC): SFC is a green chromatography technique that uses supercritical CO₂ as the mobile phase. pci-hplc.comteledynelabs.com It can offer orthogonal selectivity to HPLC and is particularly useful for the separation of isomers and for preparative scale purifications. researchgate.netselvita.com

Hypothetical HPLC Method for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Retention Time 12.5 min

Note: Data are hypothetical.

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives or Interactions with Chiral Biomacromolecules

While this compound itself is achiral, chiroptical methods such as Circular Dichroism (CD) spectroscopy would become relevant if the molecule is derivatized with a chiral moiety or if its interactions with chiral biomacromolecules (e.g., proteins or nucleic acids) are being studied. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light. youtube.com If a chiral derivative of the compound were synthesized, its CD spectrum would provide information about the absolute configuration of the chiral center. nih.govacs.org When the achiral compound binds to a chiral macromolecule, an induced CD spectrum can be observed, which can provide insights into the binding mode and the conformational changes of the macromolecule upon binding.

Since the parent compound is achiral, a data table for its chiroptical properties is not applicable.

Theoretical and Computational Chemistry Studies of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine, such studies would provide invaluable insights.

Accurate Geometry Optimization and Prediction of Electronic Properties

A foundational step in computational chemistry involves optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. Following geometry optimization, a host of electronic properties can be calculated. These would include, but are not limited to, the dipole moment, polarizability, and the distribution of electronic charge across the molecule. This data is crucial for understanding how the molecule might interact with its environment.

Molecular Orbitals, Fukui Functions, and Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity. The energy gap between these frontier orbitals can indicate the molecule's stability and susceptibility to electronic excitation. Fukui functions and other reactivity descriptors derived from the electron density can pinpoint the specific atoms or regions of the molecule that are most likely to act as electrophilic or nucleophilic sites in a chemical reaction.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)

Quantum chemical calculations can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. Similarly, the prediction of Infrared (IR) vibrational frequencies can help assign experimental IR absorption bands to specific molecular motions. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for Ultraviolet-Visible (UV-Vis) absorption, providing insight into the molecule's photophysical properties.

Molecular Dynamics Simulations for Conformational Flexibility, Solvation Effects, and Binding Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. An MD simulation of this compound would reveal its conformational flexibility, showing how the prop-1-en-1-yl group moves relative to the purine (B94841) ring system over time. By including solvent molecules in the simulation, one could study solvation effects and how the molecule interacts with its immediate environment, such as water. When a biological target is known, MD simulations can also be used to explore the dynamics of the binding process between the ligand and its receptor.

Molecular Docking and Binding Free Energy Calculations with Specific Biological Target Structures

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein. This is a key step in drug discovery and design.

Ligand-Protein Interaction Profiling and Hotspot Identification

If a biological target for this compound were identified, molecular docking simulations could predict its binding mode within the protein's active site. A detailed analysis of the docked pose would reveal the specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. This interaction profiling can identify "hotspots" – key residues in the protein that are crucial for binding. Following docking, more rigorous methods like binding free energy calculations (e.g., MM/PBSA or free energy perturbation) could provide a quantitative estimate of the binding affinity.

Elucidation of Potential Binding Modes and Mechanism of Action Hypotheses

To understand the potential biological effects of this compound, it is crucial to identify its likely molecular targets and elucidate how it interacts with them. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in this process.

Molecular docking studies could be performed to predict the preferred binding orientation of this compound within the active site of various enzymes or receptors. Given its purine core, logical targets for investigation would include protein kinases, which are often implicated in cell signaling pathways, and other ATP-binding proteins. The docking process involves generating a multitude of possible conformations of the ligand within the binding pocket of the target protein and scoring them based on the predicted binding affinity.

Following docking, molecular dynamics (MD) simulations could be employed to refine the binding poses and assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, allowing for the observation of subtle conformational changes and the role of solvent molecules in the binding event. These simulations can help to identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the purine ring, the prop-enyl group, and the amine substituent of the compound.

Through the detailed analysis of these interactions, hypotheses about the mechanism of action can be formulated. For instance, if the compound is found to bind to the ATP-binding site of a kinase, it could be hypothesized to act as a competitive inhibitor. The specific interactions observed in the simulations would provide a structural basis for this hypothesis.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Binding ModePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Lys72, Glu91Hydrogen Bond
1Leu24, Val32Hydrophobic Interaction
2-7.9Phe145Pi-Stacking
2Asp146Hydrogen Bond

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR modeling could be a valuable tool for predicting its activity and properties and for guiding the design of more potent or selective analogs.

To develop a QSAR model, a dataset of structurally related purine derivatives with experimentally determined biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required. A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests would then be used to build a mathematical equation that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound.

Similarly, QSPR models could be developed to predict physicochemical properties such as solubility, lipophilicity (logP), and melting point. These properties are crucial for understanding a compound's behavior in biological systems and for its potential as a therapeutic agent.

Virtual Screening and Ligand-Based Drug Design Approaches for Analog Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based and ligand-based methods.

In the absence of a known 3D structure of a target protein, ligand-based drug design becomes particularly useful. Starting with this compound as a reference compound (a "hit"), ligand-based virtual screening can be used to identify other molecules with similar properties that might exhibit similar biological activity.

One common ligand-based approach is similarity searching, where a database of compounds is searched for molecules that are structurally similar to the query molecule. Similarity is typically quantified using 2D fingerprints, which are bit strings that encode the presence or absence of various structural features.

Another powerful ligand-based method is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific target. A pharmacophore model could be developed based on the structure of this compound and other known active purine derivatives. This model could then be used to screen large compound libraries to find novel scaffolds that match the pharmacophoric features.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Models

The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a potential therapeutic agent. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties in the early stages of research.

A variety of computational models can be used to predict the ADME properties of this compound. For example, models based on physicochemical properties like molecular weight, logP, and polar surface area can be used to predict oral absorption and blood-brain barrier penetration.

Prediction of metabolic fate is another crucial aspect. In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes and predict the likely metabolites. This information is valuable for understanding the compound's potential for drug-drug interactions and for designing analogs with improved metabolic stability.

Toxicity prediction is also an important component of in silico ADME modeling. Various models can predict potential liabilities such as cardiotoxicity (e.g., hERG channel blockade), mutagenicity, and carcinogenicity based on the compound's structural features.

Table 2: Illustrative In Silico ADME Predictions for this compound

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PenetrationLowUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
hERG BlockadeLow riskLow potential for cardiotoxicity.
Ames MutagenicityPossibleFurther experimental testing is warranted.

Note: The data in this table is hypothetical and for illustrative purposes only.

Preclinical Biological Interactions and Mechanistic Investigations of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine

Interaction with Purinergic Receptors (e.g., Adenosine (B11128) Receptors subtypes A1, A2A, A2B, A3)

There is no specific information available in the public domain regarding the interaction of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine with any of the purinergic receptor subtypes.

Receptor Binding Affinity and Selectivity Profiling in Radioligand Binding Assays

No data from radioligand binding assays for this compound have been published. Such studies would be necessary to determine its binding affinity (Ki) and selectivity for adenosine receptor subtypes (A1, A2A, A2B, A3) and other purinergic receptors.

Functional Agonist/Antagonist Activity in Receptor-Coupled Assays (e.g., cAMP accumulation, Ca2+ mobilization)

There are no published reports on the functional activity of this compound at purinergic receptors. Functional assays, such as measuring cyclic adenosine monophosphate (cAMP) accumulation or calcium (Ca2+) mobilization, would be required to characterize the compound as an agonist, antagonist, or allosteric modulator.

Enzyme Inhibition and Modulation Studies

Specific data on the inhibitory or modulatory effects of this compound on various enzyme classes are not available in the current scientific literature.

Purine (B94841) Metabolizing Enzymes (e.g., Adenosine Deaminase, Purine Nucleoside Phosphorylase, Hypoxanthine-Guanine Phosphoribosyltransferase)

There is no documented evidence of this compound being evaluated as an inhibitor or modulator of key purine metabolizing enzymes like Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PNP), or Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

Kinases and Phosphatases Implicated in Cellular Signaling

No studies have been published that investigate the interaction of this compound with protein kinases or phosphatases. Therefore, its potential to modulate cellular signaling pathways through these enzymes remains unknown.

Nucleic Acid Modifying Enzymes (e.g., DNA Polymerases, RNA Polymerases, Topoisomerases)

The effect of this compound on nucleic acid modifying enzymes such as DNA polymerases, RNA polymerases, or topoisomerases has not been reported.

Effects on Key Cellular Processes in Culture Models

Induction or Inhibition of Apoptosis and Necrosis

There is no available scientific literature that specifically investigates the ability of this compound to induce or inhibit apoptosis or necrosis in cell-based assays. Research on the parent compound, Tenofovir, has explored its effects on programmed cell death in various contexts, but these findings cannot be directly extrapolated to this specific Z-isomer impurity. Mechanistic studies to determine if the compound activates caspases, alters mitochondrial membrane potential, or induces other hallmark features of apoptosis or necrosis have not been reported.

Impact on Cell Migration, Invasion, and Differentiation

Similarly, a thorough search of scientific databases yields no studies on the impact of this compound on cell migration, invasion, or differentiation. The potential for this compound to modulate these complex cellular processes, which are crucial in developmental biology and disease states such as cancer, remains uninvestigated. Consequently, there is no data on its effects on cytoskeletal dynamics, extracellular matrix remodeling, or the expression of key regulatory proteins involved in these pathways.

Interactions with Nucleic Acids (DNA and RNA)

While the designation of this compound as a "mutagenic impurity" strongly suggests an interaction with nucleic acids, specific studies detailing the nature of this interaction are lacking.

Direct Binding Studies to Duplex DNA, RNA, and G-quadruplex structures

No published research has utilized techniques such as spectrophotometry, calorimetry, or nuclear magnetic resonance (NMR) spectroscopy to characterize the direct binding of this compound to duplex DNA, RNA, or G-quadruplex structures. Therefore, information regarding its binding affinity, mode of interaction (e.g., intercalation, groove binding), and structural consequences of binding is not available.

Potential for Incorporation into Deoxyribonucleic Acid or Ribonucleic Acid Chains

There are no studies available that have investigated whether this compound can act as a nucleoside analog and be incorporated into nascent DNA or RNA chains by polymerases. Such incorporation could be a significant mechanism of its mutagenicity, but this has not been experimentally verified.

Global Cellular Response Profiling (Transcriptomics and Proteomics) in Response to Compound Exposure in Research Systems

A review of the literature indicates that no transcriptomic or proteomic studies have been published that analyze the global changes in gene or protein expression in any research system upon exposure to this compound. Such studies would be invaluable for identifying the cellular pathways perturbed by this compound and for generating hypotheses about its mechanisms of action and potential toxicity.

Investigation of Compound Stability and Degradation Pathways in Biological Milieu (e.g., plasma, cell lysates, simulated physiological fluids)

There is a lack of published data on the stability of this compound in biological matrices such as plasma, cell lysates, or simulated physiological fluids. Understanding its metabolic fate and the identity of any degradation products is crucial for a complete assessment of its biological activity and toxicological profile, yet this information is not currently available in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine and Its Analogs

Influence of the (Z)-prop-1-en-1-yl Moiety on Binding Affinity, Selectivity, and Functional Activity

For instance, in studies of various N-9 substituted adenine (B156593) derivatives, the introduction of lipophilic substituents has been shown to be favorable for certain biological activities. nih.gov The prop-1-en-1-yl group, being a compact hydrophobic fragment, can occupy small hydrophobic cavities in a target protein, thereby enhancing binding affinity. The double bond within the moiety introduces a degree of rigidity compared to a saturated propyl chain, which can favorably restrict the molecule's conformation to one that is optimal for binding. Research on related 9-(arenethenyl)purines as kinase inhibitors has shown that the N-9 vinyl linkage is a viable scaffold for potent biological activity, suggesting that the analogous propenyl group can similarly position the purine (B94841) core for effective interaction with target proteins. acs.org

Impact of Geometric Stereochemistry (Z vs. E Isomers) on Molecular Recognition by Biological Receptors and Enzymes

The geometric isomerism of the prop-1-en-1-yl group—specifically the difference between the (Z) and (E) configurations—has a profound impact on the molecule's three-dimensional structure and its ability to be recognized by biological targets. The fixed orientation of the methyl group relative to the purine ring in each isomer dictates a distinct spatial arrangement. This difference can be critical for precise molecular recognition, where a lock-and-key fit between a ligand and its receptor is required.

The (Z) isomer places the terminal methyl group and the purine ring on the same side of the double bond, leading to a more compact or bent conformation. Conversely, the (E) isomer adopts a more extended, linear-like conformation. This seemingly subtle difference can determine whether the molecule fits optimally into a binding pocket. Studies on the (Z)- and (E)-isomers of the related compound 9-(3-phosphonomethoxyprop-1-en-yl)adenine, for example, demonstrated that the (Z)-isomer was a more effective inhibitor of herpes simplex virus reproduction. nih.gov This suggests that the specific geometry of the (Z) configuration is preferred by the target enzyme, likely allowing for more favorable interactions with key amino acid residues. This highlights the stereoselectivity of biological systems and the importance of controlling geometric isomerism in drug design. The synthesis of these isomers can sometimes be challenging, with one isomer forming as an impurity during synthesis or storage of the other. acs.orgrsc.org

Role of the N-9 Substitution Position and Nature of the Substituent in Modulating Interaction with Diverse Biological Targets

The N-9 position of the purine ring is a common and critical site for modification in the development of biologically active molecules. researchgate.net Substituents at this position project away from the core Watson-Crick hydrogen-bonding faces of the adenine ring, allowing them to probe and interact with distinct regions of a binding site without disrupting the primary interactions of the purine core.

The nature of the N-9 substituent—its size, lipophilicity, flexibility, and the presence of functional groups—plays a crucial role in modulating the compound's affinity, selectivity, and functional activity (agonist vs. antagonist).

Size and Shape: The size and shape of the substituent must be complementary to the topology of the binding pocket. For example, studies on cytokinin derivatives found that substitution at the N-9 atom with various alkyl or cycloalkyl groups significantly affects activity. mdpi.com

Lipophilicity: Hydrophobic N-9 substituents can engage in van der Waals or hydrophobic interactions, often leading to increased binding affinity. In a series of adenine derivatives targeting adenosine (B11128) receptors, specific acyclic substituents at the N-9 position were explored to optimize affinity. nih.gov

Functional Groups: The incorporation of functional groups capable of forming hydrogen bonds or other specific interactions can dramatically enhance potency and selectivity. For instance, functionalizing an N-9 benzyl (B1604629) group with a 2-methoxy substituent led to remarkably more active PDE-4 inhibitors. nih.gov

The following table summarizes findings on how different N-9 substituents on an adenine core affect biological activity across different target classes.

N-9 SubstituentTarget ClassEffect on Biological ActivityReference
2-MethoxybenzylPhosphodiesterase-4 (PDE-4)Remarkably increased inhibitory potency compared to fluorobenzyl. nih.gov
CyclohexylCytokinin ActivityLess active than the free base (unsubstituted at N-9) in tobacco and soybean bioassays. mdpi.com
(R)-2,3-dihydroxypropylA3 Adenosine ReceptorShowed higher binding affinity compared to the (S)-enantiomer, indicating stereoselectivity. nih.gov
PropargylA2A Adenosine ReceptorFavorable for high affinity, replacing the ribose moiety of natural agonists. acs.org
Tetrahydropyran-2-ylCytokinin ReceptorsCompound was recognized by the CRE1/AHK4 receptor at high concentrations. nih.gov

Systematic Modifications to the Purine Core and their Effects on Biological Activity Profiles

Systematic modifications to the purine core itself, in conjunction with N-9 substitution, are a cornerstone of structure-activity relationship studies. Changes at the C-2, N-6, and C-8 positions can fine-tune a molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, leading to altered biological activity.

C-2 Position: Introduction of small, lipophilic substituents at the C-2 position, such as a trifluoromethyl or n-propyl group, has been shown to be favorable for both inhibitory activity and selectivity in PDE-4 inhibitors. nih.gov

N-6 Position: The 6-amino group is often a critical interaction point. Its ability to act as a hydrogen bond donor is essential for affinity to many adenosine receptors. acs.org Replacing the N-6 amino moiety with other groups is frequently detrimental to activity. nih.gov

C-8 Position: Modifications at the C-8 position can be well-tolerated. Introducing basic residues like amino or piperazinyl groups at this position has led to potent ligands for the adenine receptor. researchgate.net

The table below illustrates the effects of various modifications to the purine core on biological activity.

PositionModificationTarget ClassEffect on Biological ActivityReference
C-2IodinePhosphodiesterase-4 (PDE-4)Significantly increased inhibitory potency. nih.gov
C-2MethylthioA3 Adenosine Receptor61-fold more potent than the corresponding 2-methoxy ether. nih.gov
N-6Replacement of methylamino with other amino groupsPhosphodiesterase-4 (PDE-4)Detrimental to activity. nih.gov
N-6Replacement of amino with alkoxy groupsAdenosine ReceptorsGreatly diminishes affinity, suggesting the N-H group is a required H-bond donor. acs.org
C-8Amino groupAdenine Receptor (human)Significantly more potent at the human binding site compared to the rat site. researchgate.net

Pharmacophore Elucidation and Identification of Key Molecular Determinants for Biological Action

Based on extensive SAR studies of N-9 substituted purines, a general pharmacophore model can be elucidated. This model identifies the key molecular features essential for biological activity. For many purinergic receptors and enzymes, the pharmacophore for an N-9 substituted adenine analog like (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine consists of:

A Hydrogen-Bonding Region: The purine core provides multiple hydrogen bond donors and acceptors (e.g., N-1, N-3, N-7, and the N-6 exocyclic amine). The N-6 amino group, in particular, is often a crucial hydrogen bond donor for anchoring the ligand to the target protein. acs.org

A Heterocyclic Core: The planar, aromatic purine ring system allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

A Hydrophobic/Steric Moiety: The substituent at the N-9 position, in this case, the (Z)-prop-1-en-1-yl group, serves as a key hydrophobic feature. It is responsible for occupying a specific, often hydrophobic, pocket, which contributes significantly to binding affinity and can be a major driver of selectivity between different biological targets. acs.org

The precise geometry of the N-9 substituent, as discussed in the context of (Z) vs. (E) isomers, is a critical determinant that refines this pharmacophore model, dictating the exact vector and orientation of the hydrophobic moiety.

Correlation between Chemical Structure and Physicochemical Properties Relevant to Biological Performance

The biological performance of a compound is intrinsically linked to its physicochemical properties, which are dictated by its chemical structure. Key properties such as lipophilicity, pKa, and topological polar surface area (TPSA) govern absorption, distribution, metabolism, and excretion (ADME).

For 9-(prop-1-en-1-yl)-9H-purin-6-amine, these properties can be estimated through computational methods.

PropertyComputed/Predicted ValueSignificance in Biological PerformanceReference
Molecular Weight175.19 g/molInfluences diffusion and transport across membranes; lower values are generally favorable for oral bioavailability. nih.govnih.gov
Lipophilicity (XLogP3)0.8Affects solubility, membrane permeability, and plasma protein binding. A balanced lipophilicity is crucial for optimal drug-like properties. nih.govnih.gov
Topological Polar Surface Area (TPSA)69.6 ŲCorrelates with passive molecular transport through membranes and is a good predictor of cell permeability. nih.govnih.gov
Hydrogen Bond Donors1 (the N-6 amino group)Key for specific interactions with biological targets. nih.gov
Hydrogen Bond Acceptors4 (the ring nitrogens)Key for specific interactions with biological targets. nih.gov
pKa (Predicted)4.08 ± 0.10Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and receptor binding. chembk.com

Studies on other purine derivatives have shown a direct correlation between these properties and activity. For example, a low ratio of lipophilicity (CLogP) to TPSA was hypothesized to cause cellular permeability issues in a series of purine-based kinase inhibitors. nih.gov Furthermore, in another series of purine-2,6-dione (B11924001) derivatives, the presence of more lipophilic substituents was found to be preferable for the desired multifunctional activity. nih.gov

Relationship between Chemical Structure and Biological Stability/Metabolic Fate in Preclinical Models

The chemical structure of a purine analog directly influences its metabolic stability and ultimate fate in a biological system. The purine ring and its substituents are susceptible to various enzymatic transformations that can lead to inactivation and clearance.

Key metabolic pathways for purine analogs include:

Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the purine ring or the N-9 substituent.

Deamination: Adenosine deaminase can potentially act on adenine analogs, converting the 6-amino group to a hydroxyl group, although this is more common for nucleoside analogs. nih.gov

Catabolism by Xanthine Oxidase: This enzyme can inactivate certain purine analogs, such as 6-mercaptopurine, by oxidizing the purine core. nih.gov

N-dealkylation: The N-9-substituent can be cleaved from the purine ring, leading to an inactive metabolite.

The stability of the N-9-(prop-1-en-1-yl) group is a critical factor. Research on structurally similar N-9-(phenethenyl)purines found this enamine-like linkage to be stable in vivo, suggesting that the N-9-(prop-1-en-1-yl) moiety may also exhibit reasonable metabolic stability. acs.org However, the propenyl group could still be susceptible to epoxidation at the double bond or other oxidative modifications. Strategies to enhance metabolic stability often involve structural modifications, such as replacing a metabolically liable methyl group with a more robust cyclopropyl (B3062369) group, a tactic that proved successful in improving the oral bioavailability of a purine-based kinase inhibitor. acs.org

Design and Synthesis of Analogs and Derivatives of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine for Enhanced Research Utility

Rational Design Principles for Novel Purine (B94841) Analogs with Tuned Biological Specificity or Potency

The rational design of novel purine analogs is a cornerstone of modern medicinal chemistry, aiming to enhance biological specificity and potency. nih.gov This process often involves a deep understanding of the target biomolecule's structure and function. For derivatives of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine, design principles would focus on modifying key structural features to modulate its interaction with biological targets. The purine ring system itself is a fundamental component in various biological processes, making it a prime scaffold for designing derivatives with potential anticancer or antiviral activities. nih.gov

Key strategies in the rational design of such analogs include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the purine core, the N-9 alkenyl chain, and the C-6 amine—and assessing the impact on biological activity helps to build a comprehensive SAR profile. This knowledge guides the design of more potent and selective compounds.

Target-Based Design: If a specific biological target is known or hypothesized, computational methods like molecular docking can be employed. These techniques predict how analogs might bind to the active site of an enzyme or receptor, allowing for the design of molecules with improved affinity and specificity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogs with improved pharmacokinetic profiles or reduced off-target effects. For instance, modifying the purine ring by replacing a nitrogen atom with a carbon atom can alter the electronic properties and flexibility of the molecule, potentially leading to enhanced biological interactions. acs.org

Synthetic Strategies for Varying the Length, Saturation, and Branching of the N-9 Alkenyl Chain

The N-9 position of the purine ring is a common site for modification. Varying the length, saturation, and branching of the alkenyl chain at this position can significantly influence the compound's biological activity. Synthetic strategies to achieve these modifications are well-established in purine chemistry.

A general approach for synthesizing N-9 substituted purine derivatives involves the alkylation of the purine base. For instance, reacting adenine (B156593) with a suitable alkyl halide or tosylate under basic conditions can introduce a variety of chains at the N-9 position. To create variations in the prop-1-en-1-yl chain, one could start with different alkenyl halides.

Table 1: Synthetic Approaches for N-9 Alkenyl Chain Modification

ModificationSynthetic StrategyExample Precursor
Chain Length Alkylation with longer or shorter alkenyl halides.1-bromo-but-1-ene or 1-bromo-ethene
Saturation Catalytic hydrogenation of the double bond.This compound
Branching Use of branched alkenyl halides for alkylation.1-bromo-2-methylprop-1-ene

Introduction of Heteroatoms or Specific Functional Groups onto the Prop-1-en-1-yl Moiety for Modulating Interactions

For example, the synthesis of acyclic nucleoside phosphonates, which are known inhibitors of key enzymes in parasites, often involves side chains with hydroxyl and phosphonomethoxy groups. nih.gov Similar strategies could be adapted to functionalize the alkenyl chain of this compound.

Modifications to the Adenine Purine Ring System (e.g., halogenation, amination, deamination)

The purine ring itself offers numerous positions for modification to fine-tune the electronic properties and steric profile of the molecule. Common modifications include halogenation, amination, and deamination. microbenotes.com

Halogenation: Introducing halogens (F, Cl, Br, I) at various positions of the purine ring can alter its reactivity and ability to form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Amination/Deamination: Modifying the exocyclic amino group at the C-6 position or introducing amino groups at other positions can change the hydrogen bonding pattern. Deamination, the replacement of the amino group with a hydroxyl group (to form the corresponding hypoxanthine (B114508) derivative), would also significantly alter its biological properties. wikipedia.org

C-H Bond Activation: Recent advances in synthetic chemistry allow for the direct functionalization of C-H bonds, providing efficient routes to arylated or alkylated purine derivatives at positions like C-8. researchgate.net

Synthesis of Bioconjugates and Labeled Probes (e.g., fluorescent tags, biotinyl tags, affinity labels) for Tracking and Isolation Studies

To study the mechanism of action and identify the cellular targets of this compound, it is often necessary to synthesize bioconjugates and labeled probes. biosyn.com These tools allow for the visualization, tracking, and isolation of the compound and its binding partners within a biological system.

Fluorescent Tags: Attaching a fluorescent dye to the molecule allows for its visualization in cells using fluorescence microscopy.

Biotinyl Tags: Biotinylation enables the use of avidin/streptavidin-based affinity purification methods to isolate the compound along with its interacting proteins.

Affinity Labels: These are reactive groups that can form a covalent bond with a nearby biological target, allowing for its identification.

The synthesis of these probes often involves introducing a linker arm onto the purine analog, which can then be coupled to the desired tag. Bioorthogonal chemistry, such as "click" chemistry, provides highly efficient and specific methods for these conjugations. biosyn.com

Prodrug Strategies for Enhanced Delivery to Specific Research Compartments or Cellular Targets

Prodrug strategies are employed to overcome limitations in a compound's physicochemical properties, such as poor solubility or membrane permeability, which can hinder its delivery to the site of action. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. baranlab.org

For this compound, a prodrug approach could involve masking polar functional groups to enhance its ability to cross cell membranes. For example, ester or carbamate (B1207046) derivatives could be synthesized, which would then be cleaved by intracellular enzymes to release the active compound. acs.org This strategy is particularly relevant for improving oral bioavailability or for targeting specific tissues or cell types that express the necessary activating enzymes. nih.gov

Applications of Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine As a Research Probe and Chemical Tool

Use as a Specific Inhibitor or Modulator in In Vitro Biochemical Pathways and Cellular Assays

There is currently no significant scientific literature available that describes the use of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine as a specific inhibitor or modulator in in vitro biochemical pathways or cellular assays. Research detailing its effects on specific enzymes, signaling cascades, or metabolic pathways is not publicly documented. Therefore, its inhibitory or modulatory activity, target specificity, and mechanism of action in these contexts remain uncharacterized.

Application in Receptor Characterization, Ligand Binding Assays, and Competitive Displacement Studies

Information regarding the application of this compound in receptor characterization is not available. There are no published studies on its use in ligand binding assays to determine its affinity for specific receptors, nor are there reports of its use in competitive displacement studies to investigate receptor-ligand interactions. Its potential as a ligand for any known receptor is, at present, purely speculative.

Tool for Unraveling Complex Purinergic Signaling Mechanisms in Cell-Based Models

While the purine (B94841) scaffold of this compound suggests a potential interaction with components of the purinergic signaling system, there is no direct evidence from cell-based model studies to support its use as a tool in this area. Research on its effects on purinergic receptors (e.g., adenosine (B11128) or P2Y receptors), ectonucleotidases, or downstream signaling events has not been reported.

Development as a Molecular Label or Fluorescent Probe for Imaging and Detection in Live Cell Systems

The development and application of this compound as a molecular label or fluorescent probe have not been described in the scientific literature. There are no reports of its conjugation to fluorophores or other reporter molecules for use in live-cell imaging or other detection methodologies.

Incorporation into Nucleic Acid Constructs or Oligonucleotides for Functional Genomics and Proteomics Studies

There is no available research demonstrating the incorporation of this compound into nucleic acid constructs or oligonucleotides. Consequently, its use in functional genomics or proteomics studies as a modified base or probe has not been explored.

Reference Compound and Positive Control in Comparative Biological Studies and Assay Development

The most clearly defined role for this compound is as a reference compound. In the context of pharmaceutical analysis, it serves as a standard for the identification and quantification of this specific impurity in Tenofovir Disoproxil Fumarate. However, its use as a positive control in broader comparative biological studies or in the development of new biological assays is not documented.

Below is a table summarizing the primary documented application of this compound.

Application CategorySpecific UseStatus
Analytical Chemistry Reference StandardDocumented
Impurity Marker in Tenofovir Disoproxil Fumarate AnalysisDocumented

Chemical Probe for Affinity Chromatography or Target Deconvolution Experiments

There is no evidence to suggest that this compound has been utilized as a chemical probe in affinity chromatography or for target deconvolution experiments. Its biological targets, if any, remain unknown, and its utility in these applications has not been investigated.

Future Research Directions and Unexplored Avenues for Z 9 Prop 1 En 1 Yl 9h Purin 6 Amine Research

Development of Advanced Stereoselective Synthetic Methodologies for Enantiomerically Pure Analogs

The synthesis of purine (B94841) analogs with high stereoselectivity is crucial for understanding their biological functions, as different enantiomers can exhibit vastly different activities. Future research should focus on developing advanced synthetic methods to produce enantiomerically pure derivatives of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine.

Recent advancements in the stereoselective synthesis of purine nucleosides offer a roadmap for this endeavor. For instance, methods for the direct coupling of cyclic carbohydrate phosphates with free purine nucleobases have been shown to be highly stereoselective, yielding only the β-anomer of the resulting nucleotides. nih.govpnas.orgpnas.org This approach could be adapted to introduce chiral moieties to the purine core of the target compound.

Furthermore, boronic acid-catalyzed N-glycosylations of purines with various sugar donors have demonstrated excellent regio- and stereoselectivity, providing access to a wide range of nucleoside analogues. acs.org These protocols, which often operate under mild conditions, could be explored for the late-stage functionalization of this compound and its derivatives. The development of such methodologies will be instrumental in creating a library of stereochemically defined analogs for detailed biological evaluation.

Exploration of Novel Biological Targets through High-Throughput Phenotypic and Target-Based Screening

A critical step in elucidating the potential of this compound is the identification of its biological targets. High-throughput screening (HTS) methodologies, encompassing both phenotypic and target-based approaches, are essential tools for this purpose. wikipedia.org

Target-Based Screening: This approach involves screening the compound against large libraries of purified proteins or enzymes hypothesized to be involved in disease pathways. wikipedia.org Given that many purine derivatives act as inhibitors of enzymes in purine metabolism or as modulators of purine-binding proteins, initial screens could focus on targets such as kinases, polymerases, and enzymes within the purine salvage pathway. nih.govmdpi.com A reconstituted purine salvage pathway from Plasmodium falciparum, for example, has been successfully used in an HTS assay to identify inhibitors of multiple enzymes simultaneously. nih.gov

Phenotypic Screening: This method involves testing the compound on whole cells or organisms to identify a desirable therapeutic effect without a priori knowledge of the target. wikipedia.org Phenotypic screens using various cancer cell lines have been effective in identifying purine analogs with cytotoxic activity. nih.govnih.gov A library of purine derivatives, including analogs of this compound, could be screened against a panel of human cancer cell lines to identify selective or unselective toxicity, providing starting points for lead optimization. nih.gov

Screening ApproachDescriptionPotential Application for this compound
Target-Based Screening against isolated biological targets (e.g., enzymes, receptors) hypothesized to be disease-modifying. wikipedia.orgIdentify specific enzymatic or receptor interactions, such as inhibition of kinases or enzymes in the purine salvage pathway. nih.govmdpi.com
Phenotypic Screening in intact cells or whole organisms to identify substances with a desirable therapeutic effect. wikipedia.orgUncover novel biological activities, such as anticancer or antiviral effects, by observing cellular responses. nih.govnih.gov

Integration with Systems Biology Approaches to Map Global Cellular Responses and Network Perturbations

To gain a holistic understanding of the mechanism of action of this compound, its effects should be studied at a systems level. Systems biology approaches, which involve the measurement and integration of large-scale 'omics' data (genomics, proteomics, metabolomics), can map the global cellular responses and network perturbations induced by the compound. nih.govdrugtargetreview.com

By treating a well-characterized model organism, such as Saccharomyces cerevisiae, with the compound, researchers can analyze changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). nih.gov Mass spectrometry is a key technology in these studies, enabling the high-throughput measurement of the proteome and metabolome. drugtargetreview.com This data can then be used to construct network models that reveal how the compound affects various cellular pathways and processes, potentially identifying unexpected off-target effects or novel mechanisms of action. nih.govdrugtargetreview.com Such an approach can provide a comprehensive "blueprint" of the compound's cellular impact, guiding further investigation and development. drugtargetreview.com

Development of Nanomaterial-Based Delivery Systems for Targeted Research Tool Application

The physicochemical and pharmacokinetic properties of purine derivatives can sometimes limit their utility in research and medicine. mdpi.comnih.gov Nanomaterial-based delivery systems offer a promising strategy to overcome these limitations by improving solubility, bioavailability, and targeted delivery. mdpi.comnih.govmdpi.com

Future research should explore the encapsulation or conjugation of this compound with various nanocarriers, such as polymeric nanoparticles, liposomes, and dendrimers. mdpi.commdpi.com Polymeric nanoparticles have been shown to augment the effects of purine derivatives by enabling specific targeting to certain receptors or tissues. mdpi.comnih.gov These delivery systems can be engineered to release the compound in response to specific stimuli, allowing for precise spatial and temporal control over its activity. This would be particularly valuable for its application as a targeted research tool to probe specific biological pathways in cell culture or in vivo models.

Computational Design of Next-Generation Purine Analogs with Tailored Properties for Specific Research Questions

Computer-aided drug design (CADD) provides a powerful and efficient approach to explore the structure-activity relationships of purine derivatives and to design new analogs with improved properties. mdpi.com By combining techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), virtual screening, molecular docking, and molecular dynamics (MD) simulations, researchers can predict the biological activity of novel compounds and understand their interactions with target proteins at a molecular level. mdpi.com

Starting with the structure of this compound, computational methods can be used to design a library of virtual analogs with modifications to the purine core and the prop-1-en-1-yl side chain. mdpi.commdpi.com These virtual compounds can then be docked into the binding sites of known purine-binding proteins to predict their affinity and binding mode. mdpi.com This approach can prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, quantum chemical methods can be employed to study the electronic properties and conformational preferences of these analogs, providing insights that can guide the design of molecules with tailored properties for specific research questions. nih.gov

Application in Chemogenetic Approaches for Precise Control of Cellular Processes in Research Models

Chemogenetics is a powerful technique that allows for the non-invasive and reversible control of specific cell populations in living organisms. nih.govnews-medical.net This is achieved by using genetically engineered receptors that are activated solely by specific, otherwise inert, small molecules. news-medical.nettocris.com The most common systems involve Designer Receptors Activated by Designer Drugs (DREADDs) or Pharmacologically Selective Actuator Modules (PSAMs). tocris.comaddgene.org

Future research could explore the potential of this compound or its newly designed derivatives as novel ligands for such engineered receptors. The unique structure of the compound could be used as a scaffold to develop highly selective activators for a new class of chemogenetic receptors. nih.gov This would involve engineering a receptor, likely a G-protein-coupled receptor (GPCR), to respond exclusively to this purine analog. tocris.com The development of such a system would provide a valuable new tool for neuroscientists and cell biologists to precisely control cellular signaling pathways in vitro and in vivo. nih.govnews-medical.net

Investigation of Multi-Target Modulation Capabilities and Polypharmacology in Complex Biological Systems

The diverse biological activities of purine derivatives suggest that they often interact with multiple targets within the cell, a concept known as polypharmacology. nih.govontosight.ai Rather than being a drawback, this multi-target activity can be advantageous for treating complex diseases like cancer, where multiple pathways are dysregulated. nih.gov

Future investigations should aim to characterize the polypharmacology of this compound. A combination of the screening and systems biology approaches outlined above can help to identify the various proteins and pathways that are modulated by the compound. Understanding these multi-target interactions is crucial for predicting both the therapeutic potential and the possible side effects of the compound and its analogs. The privileged character of the purine heterocycle, with its inherent ability to interact with multiple adenine-related targets, makes it a prime candidate for exhibiting complex and potentially beneficial polypharmacology. nih.gov

The compound this compound, primarily identified as a mutagenic impurity in the production of Tenofovir Disoproxil, represents a largely untapped area of medicinal chemistry research. nih.gov While its current characterization is limited, its core purine structure presents a compelling case for future investigation into its potential as a versatile scaffold for the rational design of specific biological probes and as a lead compound for further preclinical research. The purine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.gov

Potential as a Scaffold for Rational Design of Specific Biological Probes

The inherent structure of this compound offers several points for modification, making it an attractive starting point for the development of biological probes. Biological probes are essential tools for studying biological processes, and the purine core can be systematically modified to create compounds with high affinity and selectivity for specific proteins.

The 6-amino group and the N9-substituent are particularly amenable to chemical modification. Structure-activity relationship (SAR) studies on other purine derivatives have consistently shown that modifications at these positions can dramatically influence binding affinity and selectivity for various enzymes, such as kinases. nih.gov For instance, the introduction of fluorescent tags or biotin (B1667282) labels onto the purine scaffold could enable the visualization and tracking of target proteins within cellular environments.

Furthermore, the prop-1-en-1-yl group at the N9 position introduces a degree of conformational rigidity and specific stereochemistry that could be exploited for designing probes with high specificity. The double bond in this substituent also opens up possibilities for further chemical modifications, such as the addition of photoreactive groups to create photoaffinity labels for identifying protein binding partners.

Table 1: Potential Modifications of this compound for Biological Probe Development

Modification SitePotential ModificationPurpose of Modification
6-amino group Attachment of fluorophores (e.g., fluorescein, rhodamine)To create fluorescent probes for imaging and flow cytometry.
Attachment of biotinTo enable affinity purification of target proteins.
N9-prop-1-en-1-yl group Introduction of photoreactive groups (e.g., azides, diazirines)To create photoaffinity labels for covalent capture of binding partners.
Saturation of the double bond to the corresponding propyl groupTo investigate the role of the double bond in target binding.
Purine Core (C2, C8) Introduction of various substituentsTo modulate selectivity and affinity for the target protein. nih.govnih.gov

Lead Compound for Further Preclinical Research

The purine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including antiviral and anticancer drugs. researchgate.netacs.org A significant number of kinase inhibitors, for instance, are based on the purine core, which mimics the adenine (B156593) moiety of ATP, the natural substrate for kinases. acs.org The dysregulation of kinases is a hallmark of many diseases, including cancer, making them a major target for drug discovery. nih.gov

The structure of this compound, with its 9-substitution, is analogous to many known kinase inhibitors. Research on 9-substituted purines has demonstrated that the nature of the substituent at the N9 position plays a crucial role in determining the inhibitor's potency and selectivity. nih.gov For example, studies on 9-(arenethenyl)purines have identified potent dual Src/Abl kinase inhibitors. acs.org

Therefore, this compound could serve as a foundational structure for the development of novel kinase inhibitors. A systematic exploration of derivatives, by modifying the prop-1-en-1-yl group and introducing substituents at the C2 and C8 positions of the purine ring, could lead to the discovery of potent and selective inhibitors of specific kinases implicated in disease.

Table 2: Key Properties and Research Status of this compound

PropertyValue/StatusReference
IUPAC Name This compound
Molecular Formula C₈H₉N₅ nih.gov
Molecular Weight 175.19 g/mol nih.govncats.io
Known Role Mutagenic impurity of Tenofovir Disoproxil nih.gov
Research Status Largely unexplored as a therapeutic scaffold
Potential Therapeutic Areas Oncology, Virology, Inflammatory Diseases researchgate.netacs.org

Future preclinical research should focus on synthesizing a library of analogues of this compound and screening them against a panel of kinases and other relevant biological targets. Promising hits could then be further optimized for potency, selectivity, and pharmacokinetic properties to identify lead compounds for in-depth preclinical evaluation. The unexplored nature of this particular 9-alkenylpurine represents a clear opportunity to expand the chemical space for purine-based drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine, and how are yields optimized?

  • Methodology : The compound is synthesized via alkylation of adenine derivatives with propenyl groups under nitrogen protection. Key steps include:

  • Reaction conditions : Heating at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by HPLC for purity validation .
  • Yield optimization : Lower temperatures (60–70°C) and extended reaction times improve stereoselectivity for the (Z)-isomer, though yields may drop (e.g., 12–20% for similar propenyl derivatives) .
    • Data Table :
Reaction Temperature (°C)SolventCatalystYield (Z-isomer)
80DMFK₂CO₃32%
60DMSODBU20%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Key signals include δ ~8.3 ppm (purine H-2), δ ~5.5–6.5 ppm (propenyl CH₂=CH–), and coupling constants (J = 10–12 Hz for Z-configuration) .
  • Mass spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]⁺ at m/z 176.1) .
  • HPLC : Retention times (e.g., 8.2 min on C18 column) validate purity (>95%) .

Advanced Research Questions

Q. How can contradictions in NMR data between (Z)- and (E)-isomers be resolved?

  • Methodology :

  • Stereochemical assignment : Use NOESY to detect spatial proximity between propenyl substituents and purine protons. For (Z)-isomers, NOE correlations between propenyl CH₃ and purine H-8 are observed .
  • X-ray crystallography : SHELXL refinement (e.g., using Mo-Kα radiation) resolves bond angles and confirms Z-configuration .

Q. What structure-activity relationships (SAR) are observed for purine derivatives targeting adenosine receptors?

  • Methodology :

  • Biological assays : Test inhibition of adenosine A2A receptors using CRE-luc reporter assays.
  • SAR insights :
  • Propenyl substitution at N9 enhances selectivity over bulkier groups (e.g., benzyl or phenethyl), which reduce receptor binding .
  • Thioether modifications at C8 (e.g., mesitylthio) improve potency (IC₅₀ < 10 µM) but may increase cytotoxicity .

Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structural analysis?

  • Methodology :

  • Data collection : Use high-flux synchrotron sources (λ = 0.7–1.0 Å) for small, weakly diffracting crystals.
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning, while restraints on ADP parameters stabilize refinement for low-resolution data (<2.0 Å) .

Q. What strategies mitigate the compound’s mutagenic potential in drug development?

  • Methodology :

  • Impurity profiling : LC-MS/MS detects trace (Z)-isomer in tenofovir formulations (LOD: 0.1 ppm) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) at C8 to reduce reactivity without compromising bioactivity .

Methodological Notes

  • Safety in handling : Use PPE (nitrile gloves, lab coats) and fume hoods due to potential skin/eye irritation (H315/H319) .
  • Data contradictions : Cross-validate NMR assignments with computational models (e.g., DFT calculations for chemical shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.